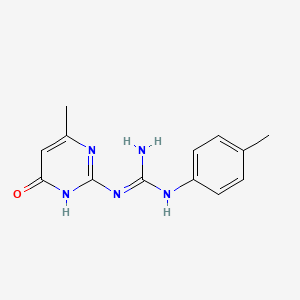

N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-N'-(4-methylphenyl)guanidine

Description

N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-N'-(4-methylphenyl)guanidine is a substituted guanidine derivative featuring a dihydropyrimidinone ring and a para-methylphenyl (p-tolyl) group.

Properties

IUPAC Name |

2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-1-(4-methylphenyl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O/c1-8-3-5-10(6-4-8)16-12(14)18-13-15-9(2)7-11(19)17-13/h3-7H,1-2H3,(H4,14,15,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKSDQMJJJDHSNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=NC2=NC(=CC(=O)N2)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15233-35-9 | |

| Record name | N-(1,6-Dihydro-4-methyl-6-oxo-2-pyrimidinyl)-N′-(4-methylphenyl)guanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15233-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-N'-(4-methylphenyl)guanidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H13N5O

- Molecular Weight : 227.26 g/mol

- CAS Number : 16018-52-3

- Structure : The compound features a pyrimidine ring substituted with a guanidine moiety, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the Biginelli reaction, which is a three-component reaction that combines an aldehyde, urea, and a β-ketoester. This method has been extensively studied and optimized for various substitutions on the pyrimidine ring to enhance biological activity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of this compound. For example:

- In Vitro Studies : The compound exhibits significant antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate potent activity, often in the low micromolar range .

| Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2.0 |

| Escherichia coli | 5.0 |

| Bacillus subtilis | 1.5 |

Antiviral Activity

Research has also explored the antiviral properties of this compound against HIV. The compound demonstrated inhibition of HIV integrase with IC50 values around 0.65 µM in isolated enzyme assays, indicating its potential as a lead compound for further development in antiviral therapies .

The biological activity of this compound can be attributed to its ability to interact with key enzymes involved in bacterial cell wall synthesis and viral replication processes. Specifically:

- Antibacterial Mechanism : It disrupts the synthesis of peptidoglycan in bacterial cell walls, leading to cell lysis.

- Antiviral Mechanism : The compound inhibits the strand transfer reaction catalyzed by HIV integrase, preventing the integration of viral DNA into the host genome.

Case Studies

- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of various derivatives of this compound against multiple bacterial strains using agar diffusion methods. Results indicated that modifications to the guanidine moiety could enhance activity against resistant strains .

- HIV Integrase Inhibition Study : Another study focused on the inhibitory effects on HIV integrase, providing insights into structure-activity relationships (SAR). The findings suggested that specific substitutions on the pyrimidine ring significantly influenced potency and selectivity .

Comparison with Similar Compounds

Comparison with Similar Guanidine Derivatives

Structural Analogs and Substituent Effects

The target compound’s analogs differ primarily in substituents on the aromatic ring or the dihydropyrimidinone scaffold. Key examples include:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The p-tolyl group (methyl) in the target compound is electron-donating, contrasting with the electron-withdrawing trifluoromethyl group in . This difference impacts electronic properties and reactivity, such as nucleophilicity of the guanidine nitrogen .

- Hydrogen-Bonding Capacity: The dihydropyrimidinone ring in the target compound enables strong quadruple hydrogen bonding (as seen in UPy-based polymers), a feature absent in simpler guanidines like N''-(4-methoxyphenyl)-tetramethylguanidine .

Melting Points and Solubility:

Functional Comparisons

Pharmacological Potential:

- While metformin () is a clinically relevant biguanide, the target compound’s guanidine group and aromatic substituents may target different pathways. For example, highlights guanidine derivatives with pyridyl and fluoro-benzyl groups studied for bioactivity, implying the target compound could be optimized for antimicrobial or antiviral applications .

Preparation Methods

General Synthetic Strategy

The synthesis of N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-N'-(4-methylphenyl)guanidine typically involves:

- Formation of the 1,4-dihydropyrimidine ring system with a 6-methyl and 4-oxo substitution.

- Introduction of the guanidine moiety attached to the 2-position of the pyrimidine ring.

- Substitution of the guanidine nitrogen with a 4-methylphenyl group.

This process often employs multicomponent reactions or stepwise condensation and substitution reactions.

Multicomponent Reaction Approach (Biginelli-Type Synthesis)

A widely used approach for synthesizing dihydropyrimidine derivatives is the Biginelli reaction, a multicomponent condensation involving:

- An aldehyde (aromatic or substituted),

- A β-ketoester or equivalent,

- A thiourea or urea derivative.

In the context of preparing the target compound or its analogs, the following steps are relevant:

Condensation of aldehyde with ethyl cyanoacetate and thiourea under catalytic conditions (e.g., DIPEAc - diisopropylethylammonium acetate) at room temperature or mild heating yields 4-oxo-6-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles with good to high yields (up to 90% or more depending on substituents).

The aldehyde component can be substituted with various groups, including methyl, methoxy, halogens, and nitro groups, which are compatible with the reaction conditions.

The reaction is typically performed in solvents such as ethanol or p-xylene, sometimes under microwave irradiation to enhance yield and reduce reaction time.

Stepwise Synthesis via β-Ketoamide Intermediate and Guanidine Condensation

An alternative and more controlled method involves:

Synthesis of a β-ketoamide intermediate by condensation of 2,2,6-trimethyl-4H-1,3-dioxin-4-one with an amine derivative (e.g., (1-methyl-1H-pyrazol-4-yl)methanamine)** under heating (e.g., microwave at 150 °C for 30 min).

Condensation of the β-ketoamide with an aldehyde and guanidine derivative (e.g., 1-(4-methylphenyl)guanidine) in a sealed vial at elevated temperature (e.g., 170 °C for 2 hours) to form the substituted 1,4-dihydropyrimidine ring bearing the guanidine moiety.

Purification by reverse-phase chromatography or crystallization to isolate the target compound as a salt (e.g., trifluoroacetic acid salt).

This approach allows precise control over the substitution pattern on both the pyrimidine ring and the guanidine nitrogen substituent.

Reaction Conditions and Catalysts

Catalysts and promoters: Diisopropylethylammonium acetate (DIPEAc) acts as an efficient promoter for the Biginelli reaction, catalyzing the formation of the dihydropyrimidine core.

Solvents: Common solvents include ethanol, p-xylene, DMSO, and mixtures such as n-hexane with other solvents for crystallization and purification.

Temperature: Reactions are performed at room temperature to moderate heating (up to 170 °C), sometimes under microwave irradiation to accelerate the process.

Data Tables Summarizing Preparation Methods

Detailed Research Findings

The Biginelli reaction catalyzed by DIPEAc is effective for synthesizing 4-oxo-6-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives, which are key intermediates or analogs of the target compound.

Microwave-assisted synthesis significantly reduces reaction times and improves yields for β-ketoamide intermediates, facilitating subsequent condensation steps.

The guanidine substitution step can be performed by reacting the β-ketoamide and aldehyde mixture with substituted guanidines, such as 1-(4-methylphenyl)guanidine, under elevated temperature to afford the final product with high purity after chromatographic purification.

Structural confirmation of intermediates and final products is routinely done by NMR (1H, 13C), IR spectroscopy (noting characteristic CN, C=O, and NH stretches), and mass spectrometry, ensuring the integrity of the synthesized compound.

Q & A

What are the recommended synthetic routes and purification strategies for this compound?

Basic Research Question

The compound is synthesized via functionalization of pyrimidinone precursors. A validated method involves coupling 2-amino-6-methylpyrimidin-4(1H)-one with isocyanate derivatives (e.g., 2-isocyanatoethyl methacrylate) using dibutyltin dilaurate (BDTDL) as a catalyst in anhydrous DMF. Post-synthesis purification employs column chromatography (silica gel, methanol/dichloromethane eluent) and recrystallization from ethanol to achieve >95% purity .

Methodological Insight : Optimize reaction stoichiometry (1:1.2 molar ratio of pyrimidinone to isocyanate) and reaction time (24–48 hours under nitrogen). Monitor progress via TLC and FT-IR for urethane bond formation (C=O stretch at ~1700 cm⁻¹).

What advanced characterization techniques are critical for confirming its structural integrity?

Basic Research Question

Combine 1H/13C NMR (to verify hydrogen-bonded ureido-pyrimidinone motifs), X-ray crystallography (for hydrogen-bonding networks), and HRMS (for molecular ion validation). Crystallographic refinement using SHELXL is recommended for resolving conformational ambiguities, particularly intramolecular hydrogen bonds (e.g., N–H⋯N interactions closing six-membered rings) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.